molecular formula C12H14FNO3 B1447621 (3-Fluoro-2-formyl-phenyl)-carbamic acid tert-butyl ester CAS No. 1086392-03-1

(3-Fluoro-2-formyl-phenyl)-carbamic acid tert-butyl ester

Cat. No. B1447621
M. Wt: 239.24 g/mol
InChI Key: IMQRAIIYXDNFTK-UHFFFAOYSA-N
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Description

(3-Fluoro-2-formyl-phenyl)-carbamic acid tert-butyl ester, commonly referred to as 3F2FCA-TBE, is an organic compound that has been widely studied for its various scientific applications. It is a derivative of carbamic acid, which is a type of organic compound that is formed when a carbonyl group is replaced by an amide group. 3F2FCA-TBE has been used in a variety of scientific experiments, ranging from biochemical studies to pharmaceutical research.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of similar compounds, such as {4-[3-(4-fluoro-phenyl)-acryloyl]-phenyl}-carbamic acid tert-butyl ester, has been studied using X-ray diffraction. This research provides insights into the molecular interactions and configurations of such compounds, which is crucial for understanding their properties and potential applications in various scientific fields (Mahawer, Singh, & Agarwal, 2013).

Asymmetric Synthesis Techniques

The compound's relevance in asymmetric synthesis has been highlighted, as shown in studies involving the synthesis of tert-butyl carbamates through asymmetric Mannich reactions. These reactions are essential for producing chiral molecules, which have significant implications in pharmaceutical research and development (Yang, Pan, & List, 2009).

Novel Synthesis Methods

Research on novel methods for synthesizing related compounds, like cis-2-fluorocyclopropane-1-carboxylic acid starting from tert-butyl acrylate, demonstrates the compound's role in developing new synthetic pathways. This kind of research is pivotal for advancing organic synthesis and creating new compounds with potential applications in various industries (Toyota, Ono, Kaneko, & Isao, 1996).

Deprotection in Organic Synthesis

The compound's utility in organic synthesis is also seen in its role in the deprotection of tert-butyl carbamates, esters, and ethers. This research outlines environmentally benign methods for such deprotection, which is crucial for efficient and sustainable synthetic processes (Li et al., 2006).

properties

IUPAC Name

tert-butyl N-(3-fluoro-2-formylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c1-12(2,3)17-11(16)14-10-6-4-5-9(13)8(10)7-15/h4-7H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQRAIIYXDNFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101159518
Record name Carbamic acid, N-(3-fluoro-2-formylphenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101159518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-fluoro-2-formylphenyl)carbamate

CAS RN

1086392-03-1
Record name Carbamic acid, N-(3-fluoro-2-formylphenyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086392-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3-fluoro-2-formylphenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101159518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1086392-03-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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